N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methylbenzenesulfonamide
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Overview
Description
N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes an indole core, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and benzenesulfonamide-based molecules. Examples include:
Indole-3-acetic acid: A plant hormone with a similar indole core.
Sulfanilamide: A simple benzenesulfonamide with antibacterial properties.
Uniqueness
What sets N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methylbenzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s metabolic stability and binding affinity to certain targets .
Properties
Molecular Formula |
C22H27F3N2O4S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H27F3N2O4S/c1-5-6-11-27-16-12-20(3,4)13-17(28)18(16)21(19(27)29,22(23,24)25)26-32(30,31)15-9-7-14(2)8-10-15/h7-10,26H,5-6,11-13H2,1-4H3 |
InChI Key |
GECSYAASOYKXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)CC(C2)(C)C)C(C1=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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